molecular formula C21H19N5OS B2913986 N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 577959-74-1

N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2913986
CAS RN: 577959-74-1
M. Wt: 389.48
InChI Key: WLWUFNSJPILAPR-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative . These compounds have been designed and synthesized as FLT3 inhibitors . They have shown significant chemotherapeutic activities, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .


Synthesis Analysis

The synthesis of these compounds involves the design of a novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages . The synthesized candidates were chemically confirmed using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrazolo[3,4-d]pyrimidine scaffold . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were designed and executed using both green and conventional methods . The reaction mechanism was illustrated using DFT .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were evaluated through a predictive kinetic study, and several ADME descriptors were calculated .

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds structurally related to N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide have been explored for their potential in radioligand development for Positron Emission Tomography (PET) imaging. For example, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for imaging the translocator protein (18 kDa) with PET, highlighting their importance in neurological research and drug discovery (Dollé et al., 2008).

Phosphodiesterase Inhibition

Another area of application is in the development of phosphodiesterase inhibitors. Compounds with a pyrazolo[3,4-d]pyrimidinone core have been reported to possess specific inhibitory activity against cGMP-specific phosphodiesterase (type V), indicating potential uses in treating conditions such as hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).

Anti-Asthmatic Agents

The synthesis and evaluation of triazolo[1,5-c]pyrimidines as potential anti-asthma agents underscore the therapeutic potential of pyrimidine derivatives in respiratory conditions. These compounds have been shown to act as mediator release inhibitors, which could be beneficial in managing asthma and allergic reactions (Medwid et al., 1990).

Treatment of Cognitive Impairment

Derivatives of 3-aminopyrazolo[3,4-d]pyrimidinones have been studied for their role as phosphodiesterase 1 (PDE1) inhibitors, with potential applications in the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative diseases, including schizophrenia and Alzheimer's disease (Li et al., 2016).

Anticancer and Antimicrobial Activities

Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives has also shown promise in anticancer and antimicrobial applications. For instance, the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have revealed their potential as anticancer and anti-5-lipoxygenase agents, indicating their utility in developing new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-8-15(2)10-16(9-14)25-19(27)12-28-21-18-11-24-26(20(18)22-13-23-21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUFNSJPILAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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